

# crotamiton inhibitory effect OSM-9 OCR-2 signaling

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## Compound Focus: Crotamiton

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## Crotamiton, JM03, and OSM-9 Inhibition

**Crotamiton**, a known TRPV4 channel inhibitor used in humans for its anti-scabies and anti-itch properties, was identified as a hit compound in a screen of 1,072 marketed drugs for lifespan extension in *C. elegans* [1]. Its derivative, **JM03**, was developed through structural optimization and exhibits superior activity [1].

- **Mechanism of Action:** Research confirms that JM03 exerts its anti-aging and stress-resistance effects primarily through inhibition of the **OSM-9** TRPV channel subunit [1]. JM03 extends lifespan and improves resistance to oxidative and hypertonic stress in *C. elegans* via OSM-9, but not via the related subunit OCR-2 [1].
- **Downstream Effects:** Inhibition of OSM-9 by JM03 reduces the aggregation of harmful proteins (e.g., polyglutamine or Q35) by upregulating genes associated with proteostasis. This activity is also linked to the activation of the **SKN-1 signaling pathway**, which contributes to stress resistance and longevity [1].
- **Structural Optimization:** Replacing the ortho-methyl group on **crotamiton** with an ortho-fluoro group yielded JM03, which showed significantly improved lifespan-extension activity compared to the parent compound [1].

## Quantitative Data on Efficacy and Lifespan Extension

The table below summarizes key quantitative findings from the study of **crotamiton** and JM03 in *C. elegans*.

Compound / Parameter	Crotamiton	JM03	Experimental Details
Lifespan Extension	Significant (p<0.01) [1]	Greater than crotamiton (p<0.01) [1]	Concentration: 100 µM; 60 worms per group [1]
Oxidative Stress Resistance	Improved [1]	Improved [1]	Mechanism: OSM-9 dependent [1]
Hypertonic Stress Resistance	Improved [1]	Improved [1]	Mechanism: OSM-9 dependent [1]
Proteostasis Improvement	Reduced Q35 aggregation [1]	Reduced Q35 aggregation [1]	Via upregulation of proteostasis genes [1]
Key Signaling Pathway Activated	SKN-1 [1]	SKN-1 [1]	Contributes to stress resistance and lifespan [1]
Cytotoxicity (MRC-5 cells)	No toxicity up to 400 µM [1]	Information not specified in source	96-hour exposure [1]
Impact on Reproduction (C. elegans)	No change at 400 µM [1]	Information not specified in source	Brood size assessment [1]

## Experimental Protocols for Key Assays

Here are the methodologies for the core experiments that established the biological effects of **crotamiton** and JM03.

### Lifespan Assay in *C. elegans*

- Strain Preparation:** Use synchronized populations of wild-type (e.g., N2) or mutant *C. elegans* at the L4 larval stage.
- Compound Treatment:** Grow worms on Nematode Growth Medium (NGM) plates seeded with *E. coli* OP50 as a food source. Supplement the plates with the test compound (**crotamiton** or JM03)

dissolved in DMSO or a suitable solvent, with a final concentration typically of 100  $\mu$ M. Include a solvent-only control group.

- **Lifespan Monitoring:** Transfer 60 worms per group to fresh compound-containing plates every day during the reproductive period and every 2-3 days afterward. Score the worms as alive, dead, or censored daily until all are dead. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.
- **Data Analysis:** Generate survival curves and compare mean/median lifespans between treated and control groups using statistical methods like the log-rank test [1].

## Oxidative Stress Resistance Assay

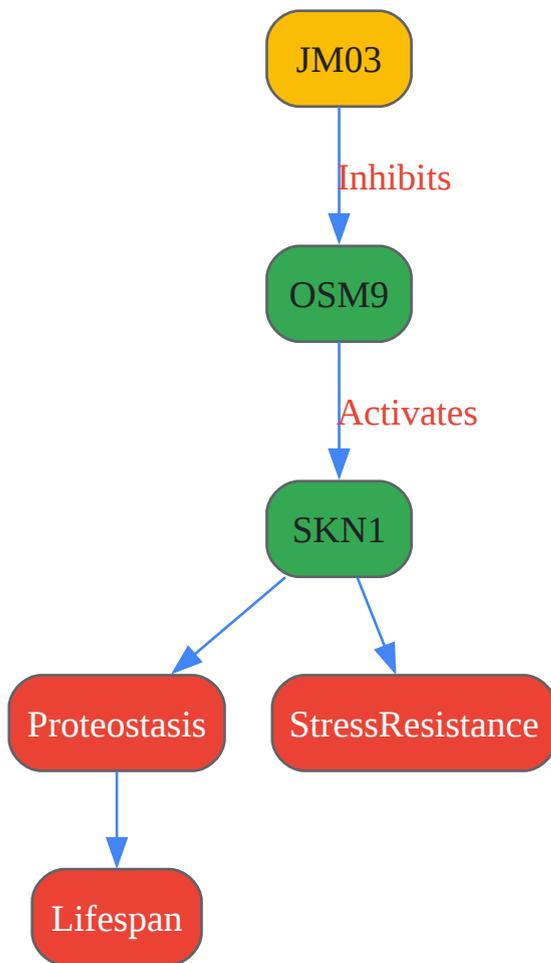
- **Preparation:** Treat worms with the compound or vehicle control from the L4 stage as in the lifespan assay.
- **Stress Exposure:** On day 3 of adulthood, transfer worms to NGM plates containing a pro-oxidant such as **paraquat** (e.g., 5-10 mM).
- **Scoring Survival:** Monitor and score the survival of the worms every 4-8 hours. The endpoint is the time at which 50% of the population has died (LT50) [1].

## Protein Aggregation (Q35) Assay

- **Strain:** Use a *C. elegans* strain expressing a polyglutamine (Q35) repeat protein fused to a fluorescent reporter (e.g., YFP) in body wall muscle cells.
- **Treatment:** Expose the worms to **crotamiton**, JM03, or a control from the L4 stage.
- **Visualization and Quantification:** On day 1 or 2 of adulthood, visualize the fluorescent aggregates using a fluorescence microscope. Quantify the number, size, or fluorescence intensity of the aggregates using image analysis software [1].

## Signaling Pathway Workflow

The following diagram illustrates the proposed signaling pathway and experimental workflow based on the research findings.



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## Key Implications for Research and Drug Development

The discovery of **crotamiton** and JM03 as OSM-9 inhibitors opens several promising avenues:

- **Novel Anti-Aging Target:** OSM-9 inhibition represents a distinct pathway for extending lifespan and healthspan, independent of dietary restriction mechanisms [1].
- **Therapeutic Repurposing:** **Crotamiton**'s established human safety profile could accelerate its repurposing for age-related conditions or diseases involving TRPV channel dysfunction [1].
- **Tool Compound:** JM03 serves as a valuable tool molecule for further dissecting the biological roles of OSM-9 and OCR-2 in sensory biology and proteostasis [1].

It is important to note that most of this research is currently based on the *C. elegans* model. A critical next step will be to investigate whether these effects can be translated to mammalian systems, for instance, by

studying the impact on the closest mammalian homolog, **TRPV4**.

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## References

1. Crotamiton derivative JM03 extends lifespan and improves ... [pmc.ncbi.nlm.nih.gov]

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